REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:10][CH:11]=[CH2:12])[CH:3]([OH:9])[CH2:4][C:5]([O:7]C)=[O:6]>[OH-].[K+].CO>[CH3:1][CH:2]([CH2:10][CH:11]=[CH2:12])[CH:3]([OH:9])[CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3|
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Name
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Methyl 4-methyl-3-hydroxyhept-6-enoate
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Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC(=O)OC)O)CC=C
|
Name
|
potassium hydroxide methanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+].CO
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
|
Details
|
From the reaction solution, the solvent was distilled off under reduced pressure
|
Type
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ADDITION
|
Details
|
To the residue, a 1 N aqueous sodium hydroxide solution was then added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous layer was made acidic by the addition of concentrated hydrochloric acid under ice cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether again
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the compound of interest
|
Type
|
ADDITION
|
Details
|
as a yellow oil substance (2.21 g, 42%, mixture of diastereomers)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC(C(CC(=O)O)O)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |